molecular formula C21H27NO9 B2473419 [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate CAS No. 1094812-65-3

[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

Cat. No. B2473419
CAS RN: 1094812-65-3
M. Wt: 437.445
InChI Key: LERJREBRRWXADA-UHFFFAOYSA-N
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Description

[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate, also known as Boc-Val-Val-OMe or Boc-VVOMe, is a chemical compound that belongs to the family of oxan-2-ylmethyl acetates. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically distinct fragments under mild conditions. The success of SM coupling stems from its functional group tolerance and environmentally benign organoboron reagents. These reagents rapidly transmetalate with palladium(II) complexes, facilitating the formation of new C–C bonds . The compound could serve as a valuable boron reagent in SM coupling reactions.

Anticancer Potential

Research has highlighted the potential of this compound against cancer cell lines. For instance, it demonstrated significant activity against MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG2 (liver cancer) cells. Its IC50 values were comparable to the reference drug doxorubicin . Further investigations into its mechanism of action and optimization for anticancer applications are warranted.

properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c1-11-7-6-8-16(9-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERJREBRRWXADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

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